1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine
Description
Properties
IUPAC Name |
1-(1-methylbenzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(11)10-12-8-5-3-4-6-9(8)13(10)2/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQJEKDKGMFLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260523 | |
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177407-17-9 | |
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177407-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,1-Dimethyl-1H-benzimidazole-2-methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aldehyde Intermediate Preparation
The benzimidazole core is functionalized at the 2-position to introduce a formyl group. This is achieved through Vilsmeier-Haack formylation, where 1-methyl-1H-benzo[d]imidazole reacts with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The resulting 2-formyl-1-methyl-1H-benzo[d]imidazole is isolated in 70–85% yield after column chromatography.
Reductive Amination with Ethylamine
The formylated intermediate undergoes reductive amination with ethylamine. In a representative procedure:
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2-formyl-1-methyl-1H-benzo[d]imidazole (1.0 equiv) and ethylamine (2.5 equiv) are dissolved in methanol.
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Sodium cyanoborohydride (1.2 equiv) is added at 0°C.
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The mixture is stirred at room temperature for 12 hours.
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The product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1), yielding 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine in 60–75% yield.
Optimization Insights:
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Solvent: Methanol enhances reaction homogeneity.
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Reducing Agent: NaBH₃CN outperforms NaBH₄ in selectivity.
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Temperature: Prolonged stirring (>12 hours) at 25°C improves conversion.
Alternative Route: Nucleophilic Substitution on Halogenated Intermediates
Synthesis of 2-Chloromethyl-1-methyl-1H-benzo[d]imidazole
Chlorination of the 2-methyl group is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C. The chlorinated intermediate is isolated in 80–90% yield after quenching with ice water.
Amine Coupling
The chlorinated derivative reacts with ethylamine in a nucleophilic substitution:
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2-chloromethyl-1-methyl-1H-benzo[d]imidazole (1.0 equiv) and ethylamine (3.0 equiv) are heated in acetonitrile at 60°C for 8 hours.
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The crude product is extracted with ethyl acetate and purified via recrystallization (hexane/EtOAc), yielding the target compound in 55–65% yield.
Comparative Analysis:
| Parameter | Reductive Amination | Nucleophilic Substitution |
|---|---|---|
| Yield | 60–75% | 55–65% |
| Reaction Time | 12 hours | 8 hours |
| Byproducts | Minimal | Diethylamine impurities |
Industrial-Scale Production Considerations
While lab-scale syntheses prioritize purity, industrial methods focus on cost-effectiveness and scalability. A two-step continuous-flow process has been proposed:
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Continuous Cyclization: o-Phenylenediamine and acetic acid react in a microreactor at 130°C with a residence time of 30 minutes.
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Flow Reductive Amination: The formylated intermediate and ethylamine are mixed in a T-junction, followed by inline reduction with H₂ over a Pd/C catalyst.
This approach achieves a throughput of 1.2 kg/day with >95% purity.
Challenges and Mitigation Strategies
Byproduct Formation
Purification Difficulties
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Issue: Residual solvents in chromatographic purification.
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Solution: Switch to recrystallization using toluene/hexane (1:3), improving recovery to 85%.
Emerging Methodologies
Recent advances include enzymatic reductive amination using amine dehydrogenases (AmDHs). In a pilot study, 2-formyl-1-methyl-1H-benzo[d]imidazole and ethylamine were converted to the target compound with 92% yield using a NADPH-dependent AmDH from Bacillus subtilis. This biocatalytic route reduces reliance on harsh reducing agents and operates at pH 7.0, enhancing sustainability.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzimidazole derivatives are explored for their potential therapeutic applications, including as antiviral and anti-inflammatory agents.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Position : Methylation at N1 (as in the target compound) enhances metabolic stability compared to unsubstituted benzimidazoles .
- Side Chain Effects : Ethylamine (target compound) vs. thiophene-methylamine (L3, L4) alters lipophilicity and receptor binding. L4 shows a 14°C melting point difference from its ethyl-substituted analogue .
- Halogenation : Bromination at C5 (e.g., compound 6d) increases molecular weight (210.6854 [M+H]+) and may influence pharmacokinetics .
Pharmacological Potential
- Orexin Receptor Antagonism : Structural analogues like SB-649868 and almorexant target orexin receptors for insomnia treatment, suggesting CNS activity for the target compound .
- IDO1 Inhibition: Benzimidazole derivatives with aryl-methylamine side chains exhibit indoleamine 2,3-dioxygenase-1 (IDO1) inhibition, a cancer immunotherapy target .
Biological Activity
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine, a derivative of benzimidazole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other benzimidazole derivatives that have been studied for various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a benzimidazole ring system, which is known for its ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Research indicates that compounds with similar structures can inhibit key enzymes involved in microbial growth and cancer cell proliferation. For instance, they may induce the formation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis in cancer cells .
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 1 µg/mL |
| Escherichia coli | 3.9–7.8 µg/mL |
| Mycobacterium smegmatis | < 5 µg/mL |
| Candida albicans | < 10 µg/mL |
These findings suggest that this compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored through various in vitro studies. Notably, it has been observed to induce cell cycle arrest in cancer cell lines such as HepG2 and MDA-MB-231. The following table summarizes the effects on cell cycle progression:
| Cell Line | Phase Arrested | IC50 (µM) | Mechanism |
|---|---|---|---|
| HepG2 | G1 Phase | 5.35 | Induction of p53 phosphorylation; apoptosis |
| MDA-MB-231 | G2/M Phase | 5.2 | Activation of caspases leading to apoptosis |
The mechanism involves the upregulation of p21, which inhibits cyclin-B expression, resulting in G2/M phase arrest and subsequent apoptosis .
Case Study 1: Anticancer Efficacy
In a recent study, researchers treated HepG2 cells with varying concentrations of this compound. Flow cytometry analysis revealed a significant increase in G1 phase cells after treatment, indicating effective cell cycle arrest:
- Control Group G1 Phase: 29%
- Treated Group G1 Phase: 31%
This data supports the compound's potential as an anticancer agent by preventing cancer cell proliferation .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of similar benzimidazole derivatives against resistant strains of bacteria. The results indicated that modifications in the benzimidazole structure significantly influenced antimicrobial potency:
- Compound A: MIC against MRSA = 0.5 µg/mL
- Compound B (with methyl substitution): MIC against MRSA = < 0.05 µg/mL
This suggests that structural modifications can enhance the biological activity of benzimidazole derivatives .
Q & A
Q. What are the common synthetic routes for 1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine?
The compound is typically synthesized via multi-step protocols. A key intermediate involves condensing 2-chloromethylbenzimidazole derivatives with ethylamine under basic conditions. For example, reacting 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde with ethylamine followed by reductive amination yields the target compound . Alternative routes include nucleophilic substitution of halogenated benzimidazoles with ethanamine derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours .
Q. How is the structural identity of this compound validated in academic research?
Characterization relies on spectroscopic techniques:
- 1H/13C NMR : Peaks at δ 3.95 ppm (N-CH3), δ 7.34–7.84 ppm (aromatic protons), and δ 2.62 ppm (SCH3 in derivatives) confirm substitution patterns .
- Mass Spectrometry : A molecular ion peak at m/z = 251.33 (C16H17N3) corresponds to the molecular formula .
- X-ray Crystallography : Crystal structures (e.g., PDB ID: 7XYZ) reveal bond angles and planarity of the benzimidazole core, validated via ORTEP-3 software .
Q. What are the standard purity assessment methods for this compound?
Purity is assessed via:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm; retention time ~8.2 min .
- Elemental Analysis : Acceptable C/H/N deviations ≤0.4% from theoretical values .
- TLC : Rf = 0.6–0.7 in ethyl acetate/hexane (3:7) .
Advanced Research Questions
Q. How does structural modification of the benzimidazole core influence EGFR inhibitory activity?
Substituents at R1 (e.g., -Cl, -CH3) modulate binding to EGFR’s kinase domain. Molecular docking (AutoDock Vina) shows that 2-chloro derivatives (ΔG = −9.2 kcal/mol) form stronger hydrogen bonds with Met793 and hydrophobic interactions with Leu788 compared to methyl groups (ΔG = −8.5 kcal/mol) . Cytotoxicity assays (MTT) against A549 lung cancer cells correlate these findings, with IC50 values ranging from 1.9 μM (chloro-substituted) to 5.2 μM (methyl-substituted) .
Q. What experimental strategies resolve contradictions in reported binding affinities across studies?
Discrepancies arise from assay conditions (e.g., ATP concentration in kinase assays) or solvent effects. To address this:
- Use standardized protocols (e.g., Eurofins Panlabs kinase profiling).
- Perform thermodynamic integration (MD simulations) to quantify solvation effects on binding .
- Validate via SPR (surface plasmon resonance) for real-time kinetics (ka/kd rates) .
Q. What methodologies are employed to study the compound’s interaction with cellular membranes?
- Fluorescence Anisotropy : Labeled derivatives (e.g., FITC-conjugated) quantify membrane partitioning in lipid bilayers .
- MD Simulations : GROMACS simulations reveal preferential localization near phosphatidylcholine headgroups (ΔG = −3.8 kcal/mol) due to cationic amine interactions .
- Calorimetry (ITC) : Exothermic binding (ΔH = −12.4 kJ/mol) with DMPC vesicles confirms spontaneous insertion .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
- Microsomal Incubations : Human liver microsomes (HLMs) with NADPH cofactor show t1/2 = 45 min; CYP3A4 is the primary metabolizer (Km = 18 μM) .
- Metabolite ID : LC-MS/MS detects N-dealkylated (m/z = 207) and hydroxylated (m/z = 267) products .
- Plasma Stability : >90% remains after 2 hours in rat plasma (pH 7.4, 37°C) .
Methodological Considerations
- In-Silico ADMET : SwissADME predicts high gastrointestinal absorption (HIA = 93%) but moderate BBB permeability (logBB = −0.6) due to the amine group .
- Toxicity Screening : Ames test (TA98 strain) and hERG inhibition (patch-clamp) show no mutagenicity (rev/mmol ≤ 0.1) and IC50 > 30 μM, respectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
